3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Overview
Description
The compound “3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of ethyl and carboxylic acid functional groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely involves a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure with two nitrogen atoms. The compound also has ethyl and carboxylic acid substituents .Scientific Research Applications
Optoelectronic and Photophysical Properties
Studies on symmetrically substituted diketopyrrolopyrrole derivatives demonstrate their potential in optoelectronic applications due to their broad absorption, emission bands, and increased water solubility. Such properties suggest utility in organic optoelectronic materials and possibly as acid–base indicators under alkaline conditions, highlighting their versatility in photophysical studies and material science (Zhang et al., 2014).
Electron Transport Layers in Polymer Solar Cells
Novel conjugated polyelectrolytes incorporating pyrrolopyrrole units have been synthesized for use as electron transport layers (ETLs) in inverted polymer solar cells. The electron-deficient nature and planar structure of these compounds afford high conductivity and electron mobility, significantly enhancing power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Synthesis of Spiro Heterocycles
Research into three-component spiro heterocyclization of pyrrole diones with various reactants produces complex spiro compounds, indicating the compound's potential role in synthesizing spiro heterocycles with diverse structures. These processes underscore the utility of pyrrolopyrrole derivatives in creating novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Dmitriev et al., 2015).
Medicinal Fungi and Alkaloid Synthesis
The isolation of pyrrole-containing alkaloids from medicinal fungi suggests the potential biomedical relevance of pyrrole derivatives. These compounds have been investigated for neuroprotective, anti-neuroinflammatory, and cytotoxic properties, highlighting the importance of pyrrole structures in discovering new therapeutic agents (Xiong et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-13-10(16)7-5-12(4-3-9(14)15)6-8(7)11(13)17/h7-8H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAUXRQDGHQODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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